molecular formula C5H11NO2 B1217889 Methyl 4-aminobutanoate CAS No. 3251-07-8

Methyl 4-aminobutanoate

Cat. No.: B1217889
CAS No.: 3251-07-8
M. Wt: 117.15 g/mol
InChI Key: KVQGGLZHHFGHPU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-aminobutanoate can be synthesized through the esterification of 4-aminobutyric acid with methanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobutanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 4-aminobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a precursor for the synthesis of gamma-aminobutyric acid (GABA) analogs, which are studied for their effects on the nervous system.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It is used in the production of pharmaceuticals and as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of methyl 4-aminobutanoate involves its conversion to gamma-aminobutyric acid (GABA) in the body. GABA is a neurotransmitter that inhibits nerve transmission in the brain, leading to calming effects. The compound crosses the blood-brain barrier and is metabolized by enzymes such as GABA transaminase. The resulting increase in GABA levels can modulate neuronal activity and has potential therapeutic effects in conditions such as anxiety and epilepsy.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 6-aminohexanoate: Similar structure but with a longer carbon chain.

    4-Aminobutyric acid: The parent compound without the ester group.

Uniqueness

Methyl 4-aminobutanoate is unique due to its ability to cross the blood-brain barrier and its potential to be converted into gamma-aminobutyric acid (GABA) in the body. This property makes it a valuable compound for research into neurological disorders and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-aminobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-8-5(7)3-2-4-6/h2-4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQGGLZHHFGHPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13031-60-2 (hydrochloride)
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10954242
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3251-07-8
Record name Methyl 4-aminobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3251-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminobutyric acid methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003251078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-aminobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10954242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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